molecular formula C18H18N2O4 B2937302 N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034558-73-9

N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2937302
CAS No.: 2034558-73-9
M. Wt: 326.352
InChI Key: PJPDFPBXSWGASF-UHFFFAOYSA-N
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Description

N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) core. The compound features two distinct substituents: a 3-(benzofuran-2-yl)propyl group at the N1 position and a furan-2-ylmethyl group at the N2 position.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-17(18(22)20-12-15-7-4-10-23-15)19-9-3-6-14-11-13-5-1-2-8-16(13)24-14/h1-2,4-5,7-8,10-11H,3,6,9,12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPDFPBXSWGASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of benzofuran and furan derivatives. These derivatives are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:

  • Friedel-Crafts Acylation: This method involves the acylation of benzofuran with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

  • Nucleophilic Substitution: The furan derivative is reacted with a suitable electrophile to introduce the desired functional groups.

  • Amide Bond Formation: The final step involves the formation of the amide bond between the benzofuran and furan derivatives using coupling reagents such as carbodiimides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce new substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with new substituents.

Scientific Research Applications

Chemistry: In chemistry, N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial and antioxidant properties. It is being studied for its ability to inhibit the growth of various pathogens and protect cells from oxidative stress.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has been investigated for its anti-inflammatory, analgesic, and anticancer properties. Preclinical studies have shown promising results in animal models.

Industry: this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide exerts its effects involves multiple molecular targets and pathways. The compound interacts with specific enzymes and receptors, leading to the modulation of biological processes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Oxalamides

Compound Name N1 Substituent N2 Substituent Molecular Formula Molecular Weight Key Applications/Activities References
Target Compound 3-(benzofuran-2-yl)propyl furan-2-ylmethyl C₁₉H₁₈N₂O₄ 338.36* Not explicitly stated
N1-(3-phenylpropyl)-N2-(benzyloxy)oxalamide 3-phenylpropyl benzyloxy C₁₉H₂₂N₂O₃ 326.39 Enzyme inhibition (sEH)
N1-(4-Chlorophenyl)-N2-(hydroxyphenylpropyl)oxalamide 4-chlorophenyl 2-(4-hydroxyphenyl)propyl C₁₈H₁₈ClN₂O₃ 357.80 Probable metabolic activation
N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl C₁₉H₂₁N₃O₄ 379.39 Umami flavor agonist
N1-(2-methoxy-4-methylbenzyl)-N2-(pyridin-2-ylethyl)oxalamide 2-methoxy-4-methylbenzyl 2-(pyridin-2-yl)ethyl C₁₉H₂₁N₃O₃ 363.39 Flavoring agent (NOEL: 100 mg/kg)

*Calculated based on molecular formula.

Key Observations:

Substituent Diversity: The target compound uniquely combines benzofuran and furan groups, which are electron-rich heterocycles. This contrasts with phenyl (e.g., compound 3 in ), chlorophenyl , or methoxybenzyl substituents in analogues. Benzofuran’s fused ring system may enhance π-π stacking interactions compared to monocyclic furan or phenyl groups.

Biological Implications :

  • Enzyme Inhibition : Compounds like N1-(3-phenylpropyl)-N2-(benzyloxy)oxalamide inhibit soluble epoxide hydrolase (sEH) via hydrophobic interactions with the enzyme’s active site . The target’s benzofuran group may similarly engage in hydrophobic binding but with distinct steric effects.
  • Flavor Modulation : S336 and related compounds activate umami taste receptors (TAS1R1/TAS1R3) . The target’s furan-methyl group could mimic pyridinylethyl or methoxybenzyl motifs in flavor agonists, though efficacy would depend on receptor compatibility.

Pharmacological and Toxicological Profiles

While direct data for the target compound are unavailable, insights can be extrapolated from structurally related oxalamides:

  • Safety: N1-(2-methoxy-4-methylbenzyl)-N2-(pyridin-2-ylethyl)oxalamide has a No-Observed-Effect Level (NOEL) of 100 mg/kg bw/day, indicating low toxicity in flavoring applications .
  • Metabolism: Oxalamides are generally metabolized via hydrolysis of the oxalamide bond or oxidation of substituents .

Biological Activity

N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23_{23}H23_{23}N3_{3}O4_{4}
  • Molecular Weight : 405.4 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of benzofuran and furan compounds exhibit significant anticancer activities. For example, a related compound was shown to inhibit cell survival in prostate cancer cell lines, suggesting a potential mechanism involving the inhibition of the macrophage migration inhibitory factor (MIF), a known target in cancer therapy .

CompoundCell LineIC50 (µM)Reference
This compoundDU-145 (Prostate Cancer)TBD
Benzofuran DerivativeVarious1.3 - 25.1

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties, particularly against Gram-positive bacteria. Similar compounds have been evaluated for their ability to inhibit bacterial growth, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range .

The proposed mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors involved in cancer progression and inflammation. The benzofuran moiety is critical for enzyme binding, enhancing the compound's efficacy against various biological targets .

Study 1: Inhibition of Cancer Cell Survival

A study focused on the structure-activity relationship (SAR) of benzofuran derivatives demonstrated that modifications at specific positions significantly affected their anticancer activity. The study identified that compounds with a benzofuran core exhibited enhanced activity compared to their furan counterparts, emphasizing the importance of the benzene ring in enzyme interactions .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related oxalamide derivatives against various bacterial strains. The results indicated that certain modifications led to increased potency against resistant strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

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